physical and chemical properties of 2-Iodo-2',3'-O-isopropylideneadenosine
physical and chemical properties of 2-Iodo-2',3'-O-isopropylideneadenosine
[1][2][3]
Executive Summary
2-Iodo-2',3'-O-isopropylideneadenosine (CAS: 141018-25-9) is a specialized purine nucleoside derivative widely utilized as a high-value scaffold in medicinal chemistry.[1][2][3] It serves as the "gold standard" electrophile for introducing carbon-based substituents at the C-2 position of the adenine ring—a critical region for modulating affinity and selectivity toward adenosine receptors (A1, A2A, A2B, A3).[2]
Unlike its unprotected parent (2-iodoadenosine), the inclusion of the 2',3'-O-isopropylidene (acetonide) moiety confers two distinct advantages:[2]
-
Solubility Enhancement : It significantly improves solubility in organic solvents (DMF, DMSO, THF), facilitating transition-metal-catalyzed reactions that are otherwise sluggish in aqueous media.[2]
-
Regiochemical Control : It locks the ribose hydroxyls, preventing side reactions during acylation or alkylation steps at the 5'-position.[2]
Part 1: Physicochemical Specifications[1][3][5][6]
The following data aggregates experimental values and calculated descriptors for identification and quality control.
| Property | Specification |
| Chemical Name | 2-Iodo-2',3'-O-isopropylideneadenosine |
| CAS Number | 141018-25-9 |
| Molecular Formula | C₁₃H₁₆IN₅O₄ |
| Molecular Weight | 445.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water |
| Melting Point | >200 °C (dec.)[2][4] (Dependent on purity/solvate form) |
| pKa (Calculated) | ~13.5 (Sugar -OH), ~3.5 (N-1 protonation) |
| Storage | -20°C, desiccated, protected from light (iodides are light-sensitive) |
Structural Characterization (Diagnostic Signals)
For researchers verifying synthesis, the 1H NMR (DMSO-d6) spectrum exhibits distinct features separating it from the non-iodo parent:
-
Absence of H-2 : The sharp singlet usually found at ~8.1 ppm (in adenosine) is absent.[2]
-
H-8 Singlet : Retained downfield signal (~8.2–8.4 ppm).[2]
-
Isopropylidene Methyls : Two distinct singlets (approx. 1.35 and 1.55 ppm) corresponding to the endo and exo methyl groups of the acetonide ring.[2]
-
Anomeric Proton (H-1') : Doublet at ~6.0–6.2 ppm (
Hz), characteristic of the N9-β-glycosidic bond in protected ribosides.[2]
Part 2: Synthesis & Production Pathways[3][8]
The synthesis of 2-Iodo-2',3'-O-isopropylideneadenosine is rarely performed by direct iodination of the protected nucleoside due to the electron-rich nature of the adenine ring.[2] Instead, the established industrial route follows the Matsuda Protocol , which installs the iodine prior to or concurrent with protection, though the most robust path is Protection of 2-Iodoadenosine .[2]
The "Matsuda" Route (Standard Protocol)
This pathway ensures high yields and avoids the formation of N-oxide byproducts common in direct halogenation attempts.[2]
-
Precursor Synthesis : Guanosine is converted to 2-aminoadenosine, then diazotized in the presence of iodide sources (Sandmeyer-type reaction) to yield 2-iodoadenosine .[2]
-
Ketalization (Protection) : 2-iodoadenosine is suspended in dry acetone.[2] Acid catalysis (typically 70% perchloric acid or p-toluenesulfonic acid) drives the condensation with acetone (or 2,2-dimethoxypropane) to form the 1,3-dioxolane ring.[2]
Critical Process Parameter : The reaction must be quenched with a mild base (e.g., Na₂CO₃ or Et₃N) immediately upon completion to prevent acid-catalyzed depurination (cleavage of the glycosidic bond).[2]
Figure 1: The linear synthetic pathway from Guanosine to the target scaffold.[2]
Part 3: Reactivity Profile & Applications
The utility of 2-Iodo-2',3'-O-isopropylideneadenosine lies in the reactivity of the C-2 iodine bond .[2] The iodine atom is a "soft" leaving group, making this molecule an exceptional substrate for Palladium-catalyzed cross-coupling reactions.[2]
Sonogashira Cross-Coupling (The "A2A Agonist" Engine)
This is the primary application.[2] The compound reacts with terminal alkynes to generate 2-alkynyladenosines .[2][4][5]
-
Mechanism : Oxidative addition of Pd(0) into the C2-I bond, followed by transmetallation with a copper-acetylide, and reductive elimination.[2]
-
Significance : The resulting 2-alkynyl derivatives (e.g., 2-hexynyladenosine) are potent and selective A2A adenosine receptor agonists , investigated for anti-inflammatory and hypotensive properties.[2]
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids yields 2-aryl-adenosines .[2] These bulky substituents often induce selectivity for the A3 adenosine receptor .[2]
Deprotection
The isopropylidene group is acid-labile.[2]
-
Protocol : Treatment with 50-80% Trifluoroacetic acid (TFA) in water or 1M HCl/THF at room temperature.[2]
-
Outcome : Quantitative removal of the acetonide to restore the native ribose diol, yielding the final bioactive drug candidate.[2]
Figure 2: Divergent synthetic utility.[2] The C-2 iodine serves as a universal handle for structural diversification.[2]
Part 4: Experimental Handling & Safety
Protocol: Standard Sonogashira Coupling
For the synthesis of 2-alkynyl derivatives.[2]
-
Charge : In a dry flask, combine 2-Iodo-2',3'-O-isopropylideneadenosine (1.0 equiv), CuI (0.2 equiv), and Pd(PPh₃)₂Cl₂ (0.1 equiv).
-
Solvent : Add anhydrous DMF (degassed) and Et₃N (5-10 equiv).
-
Reagent : Add the terminal alkyne (1.2–1.5 equiv).[2]
-
Condition : Stir at Room Temperature (or mild heat, 40-60°C) under Argon atmosphere for 2–12 hours.
-
Workup : Evaporate DMF in vacuo. Dissolve residue in EtOAc, wash with 5% EDTA (to remove Cu), water, and brine.[2]
-
Purification : Flash chromatography (SiO₂).[2]
Safety Precautions
-
Light Sensitivity : Iodinated nucleosides can liberate free iodine upon prolonged light exposure.[2] Store in amber vials.
-
Toxicity : While specific toxicology is limited, adenosine analogs can be biologically active.[2] Handle with gloves and in a fume hood to avoid inhalation of dust.[2]
-
Perchlorate Risk : If using perchloric acid for synthesis, ensure quench is complete before evaporation to avoid explosive perchlorate salts.[2]
References
-
Matsuda, A., et al. (1985).[2][4][6] "Palladium-catalyzed cross-coupling of 2-iodoadenosine with terminal alkynes: synthesis and biological activities of 2-alkynyladenosines." Chemical & Pharmaceutical Bulletin.
-
Abiru, T., et al. (1992).[2][6] "Nucleosides and nucleotides. 103. 2-Alkynyladenosines: a novel class of selective adenosine A2 receptor agonists with potent antihypertensive effects."[2][5] Journal of Medicinal Chemistry.
-
Biozol . "Product Datasheet: 2-Iodo-2,3-O-isopropylideneadenosine (CAS 141018-25-9)."
-
Nair, V., & Richardson, S. G. (1980).[2] "Modification of nucleic acid components: Synthesis of 2-iodoadenosine and related analogs." Journal of Organic Chemistry. (Foundational chemistry for 2-iodo precursors).
-
Ferré, S., et al. (2018).[2] "G Protein–Coupled Receptor Oligomerization Revisited: Functional and Pharmacological Perspectives." Pharmacological Reviews. (Context for A2A receptor ligands).
Sources
- 1. 141018-25-9(2-Iodo Adenosine 2’,3’-Acetonide) | Kuujia.com [kuujia.com]
- 2. 2-碘腺苷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Home Page | BIOZOL [biozol.de]
- 4. 2-碘腺苷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Nucleosides and nucleotides. 103. 2-Alkynyladenosines: a novel class of selective adenosine A2 receptor agonists with potent antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Valuable Synthetic Intermediate for 2-Substituted Adenosine | TCI EUROPE N.V. [tcichemicals.com]
